(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes. The presence of the TBDMS group provides stability against various reaction conditions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol typically involves the protection of the hydroxyl group of serine or its derivatives using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability against acidic and basic conditions, preventing unwanted side reactions. The compound can be deprotected using fluoride sources like tetra-n-butylammonium fluoride (TBAF), which cleaves the Si-O bond, releasing the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is unique due to its specific configuration and the presence of both an amino group and a silyl-protected hydroxyl group. This combination makes it particularly useful in stereoselective synthesis and the preparation of complex molecules .
Properties
IUPAC Name |
2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDCSWTBSTLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.